Broussin
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Overview
Description
Broussin is not a well-known compound. The closest match found is Boursin, which is a soft creamy cheese available in a variety of flavors . It was first created in 1957 by François Boursin, a cheese maker from Normandy . The cheese is similar in texture and flavor to cream cheese .
Synthesis Analysis
There seems to be a confusion with the term “this compound”. The closest match found is a compound named Broussonetine W . The first total synthesis of Broussonetine W, a naturally-occurring pyrrolidine iminosugar isolated from the traditional Chinese medical plant Broussonetia kazinoki SIEB (Moraceae), has been completed .Molecular Structure Analysis
The molecular structure of this compound is not well-documented. The closest match found is a compound named this compound listed in the ChEBI database . It is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4’ .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The closest match found is a compound named this compound listed in the ChEBI database . It is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4’ .Scientific Research Applications
Impact on Neural Stem Cell Biology
Broussin, particularly in the form of BrdU (5-Bromo-2′-deoxyuridine), has significant effects in the realm of neural stem cell biology. It is often used in the analysis and fate-mapping of dividing cells in this field. However, BrdU has been found to inhibit the expansion of neural progenitors, affect the cell cycle, increase cell death, and influence cell adherence and differentiation in neurosphere cultures derived from the adult rat brain. This suggests that BrdU can have complex and sometimes detrimental effects on the biology of neural stem cells (Lehner et al., 2011).
Antinociceptive Effects
Thymus broussonetii, a variant of this compound, has been shown to possess antinociceptive effects. Used traditionally in Morocco for treating various diseases, its aqueous and butanolic extracts have been demonstrated to exert antinociceptive activity in both chemical and thermal models in rats and mice. This discovery justifies the traditional use of Thymus broussonetii in pain relief and highlights its potential in scientific research for developing new analgesics (Elhabazi et al., 2006).
Genetic Research and Biodiversity
In genetic research, particularly concerning Broussonetia papyrifera (a species related to this compound), microsatellite markers have been developed to trace human-mediated dispersal. These markers are useful in assessing genetic diversity and have implications in studies of plant migration and biodiversity (Peñailillo et al., 2017).
Biomedical Resource Discovery
In clinical and translational research, the Biomedical Resource Ontology (BRO) has been developed to facilitate the discovery of biomedical resources. This tool aids researchers in locating and querying diverse resources, thereby enhancing the efficiency of scientific investigations and potentially leading to breakthroughs in human health (Tenenbaum et al., 2011).
Pharmacological Studies
Broussonetia papyrifera exhibits significant pharmacological properties, including anticancer activities. Broussochalcone A, isolated from Broussonetia papyrifera, has been studied for its inhibitory effects on human tumor cells and its potential as an anticancer agent (Park et al., 2018).
Mechanism of Action
Properties
CAS No. |
76045-50-6 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 |
InChI Key |
JTPMXGZHRQYFTB-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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